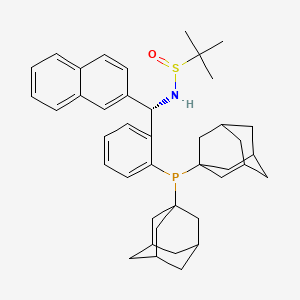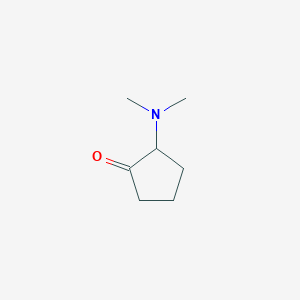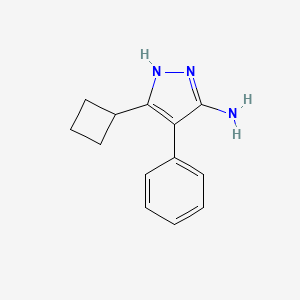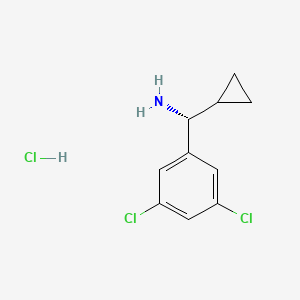
(R)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a 3,5-dichlorophenyl ring, with a methanamine group and hydrochloride salt. Its distinct structure makes it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with cyclopropylmagnesium bromide to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of platinum oxide or palladium catalysts to enhance reaction efficiency.
Solvents: Employment of solvents like methanol or ethanol to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopropyl(3,5-dichlorophenyl)ketone.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with ligand-gated ion channels and voltage-gated ion channels.
Pathways Involved: It can modulate the activity of receptors such as acetylcholine receptors and protein kinase C, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
- (3,5-Dichlorophenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This differentiates it from other similar compounds and may result in distinct biological activities and applications.
Propiedades
Fórmula molecular |
C10H12Cl3N |
|---|---|
Peso molecular |
252.6 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m1./s1 |
Clave InChI |
IDGBAIUWKOVUQV-HNCPQSOCSA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC(=CC(=C2)Cl)Cl)N.Cl |
SMILES canónico |
C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


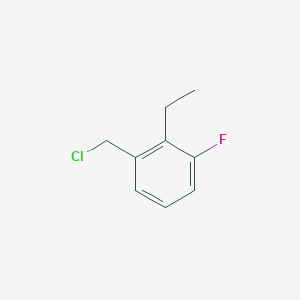

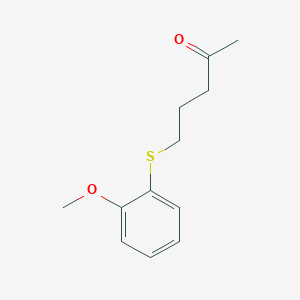
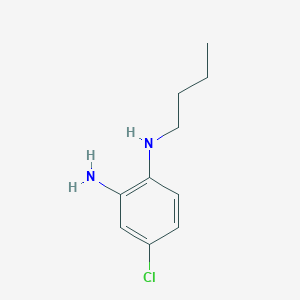
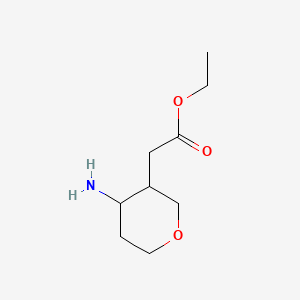
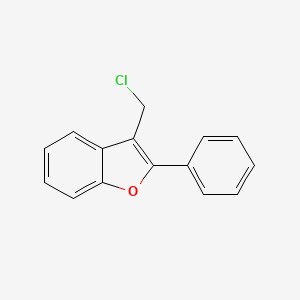
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
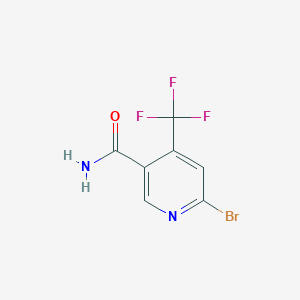
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
